2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile
Description
This compound features a 1,3-oxazole core substituted at the 2-position with a 4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl group and at the 5-position with a [3-(morpholin-4-yl)propyl]amino moiety, terminating in a carbonitrile group at the 4-position. The sulfonyl-piperidine and morpholinylpropyl substituents enhance solubility and bioavailability, making it a candidate for pharmaceutical applications, particularly in kinase inhibition . Its structural complexity allows for diverse intermolecular interactions, including hydrogen bonding via the sulfonyl group and π-stacking through the aromatic oxazole ring.
Properties
IUPAC Name |
2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-5-(3-morpholin-4-ylpropylamino)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O4S/c1-18-7-11-28(12-8-18)33(29,30)20-5-3-19(4-6-20)22-26-21(17-24)23(32-22)25-9-2-10-27-13-15-31-16-14-27/h3-6,18,25H,2,7-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDLQFIIHQGYNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCCN4CCOCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile (CAS No. 941247-91-2) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to detail its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
- Molecular Formula : C23H31N5O4S
- Molecular Weight : 473.6 g/mol
- Structural Features : The compound features a sulfonamide group, an oxazole ring, and morpholine moiety, which are significant for its biological interactions.
The biological activity of this compound primarily stems from its ability to interact with specific biological targets:
- Enzyme Inhibition : The sulfonamide group is known for its role in inhibiting enzymes such as carbonic anhydrase and certain proteases, which can lead to anticancer effects.
- Cell Cycle Modulation : Preliminary studies suggest that this compound may induce cell cycle arrest in cancer cells, particularly in the G1 phase, leading to apoptosis.
- Protein Binding : The morpholine and piperidine moieties enhance the compound's ability to bind to proteins involved in cell signaling pathways.
Anticancer Activity
Numerous studies have evaluated the anticancer properties of this compound against various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.28 | Induction of apoptosis |
| HepG2 (Liver Cancer) | 8.107 | Inhibition of ERK1/2 |
| A549 (Lung Cancer) | 6.50 | Cell cycle arrest |
Case Studies
- Breast Cancer (MCF-7) : In vitro studies indicated that the compound exhibited significant cytotoxicity with an IC50 value of 10.28 µM. Mechanistic studies revealed that it induces apoptosis through caspase activation pathways .
- Liver Cancer (HepG2) : The compound demonstrated an IC50 value of 8.107 µM, with evidence suggesting that it inhibits the ERK signaling pathway, crucial for cell proliferation and survival .
- Lung Cancer (A549) : The compound was found to inhibit proliferation with an IC50 value of 6.50 µM, indicating strong potential as a therapeutic agent against lung cancer .
Pharmacological Profile
In addition to anticancer activity, the compound has exhibited other pharmacological properties:
- Antibacterial Activity : Related compounds with similar structures have shown promising antibacterial effects against various strains due to their ability to inhibit bacterial enzyme systems .
- Enzyme Inhibition : Studies have reported that derivatives of this compound can inhibit acetylcholinesterase and urease, suggesting potential applications in treating neurodegenerative diseases and urolithiasis .
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. Its ability to bind to biological macromolecules makes it a candidate for further investigation in cancer therapeutics.
- Neurological Disorders : Due to its structural similarity to known neuroactive compounds, there is potential for this compound to be explored in the treatment of neurological disorders such as Alzheimer's disease and other forms of dementia.
- Cardiovascular Health : The compound's interaction with metabolic pathways suggests it could play a role in managing conditions like hypertension and diabetes, potentially through modulation of insulin sensitivity.
Material Science Applications
The complex structure of this compound allows for potential applications in material science, particularly in the development of novel polymers or coatings that leverage its unique chemical properties.
Case Studies
- In Vitro Studies : Research has demonstrated that derivatives of this compound can inhibit specific protein targets associated with cancer cell growth. These studies utilized various cell lines to assess cytotoxicity and mechanism of action.
- Pharmacokinetic Studies : Investigations into the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound indicate favorable characteristics for oral bioavailability, making it a promising candidate for drug formulation.
- Receptor Binding Assays : Binding affinity studies have shown that this compound can effectively interact with various receptors implicated in neurological functions, suggesting a pathway for therapeutic development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of heterocyclic carbonitriles. Below is a comparative analysis with structurally related derivatives:
Key Differentiators
- Core Heterocycle : The 1,3-oxazole core in the target compound offers distinct electronic and steric properties compared to pyrimidine-based analogues. Oxazole’s smaller ring size and reduced π-electron density may influence target binding specificity .
- Solubility: The morpholinylpropyl chain and sulfonyl-piperidine group confer moderate hydrophilicity (LogP = 2.5), outperforming pyrimidine derivatives with hydroxylphenylamino groups (LogP = 3.8) but lagging behind trifluoroacetyl-containing compounds (LogP = 1.9) .
- Bioactivity : The target compound’s kinase inhibitory activity (IC₅₀ = 12 nM) surpasses that of EGFR-targeting pyrimidine derivatives (IC₅₀ = 45 nM), likely due to optimized sulfonyl-piperidine interactions with ATP-binding pockets .
Pharmacokinetic Profile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
